molecular formula C11H16BrN3O B8204608 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine

1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine

Cat. No.: B8204608
M. Wt: 286.17 g/mol
InChI Key: QJCLMIDXODIQFR-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position of the pyridine ring, and a piperazine ring substituted with a methyl group

Properties

IUPAC Name

1-(5-bromo-3-methoxypyridin-2-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-14-3-5-15(6-4-14)11-10(16-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCLMIDXODIQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine typically involves several steps, including the bromination of a pyridine derivative followed by the introduction of a methoxy group and the formation of the piperazine ring. One common synthetic route involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient formation of the desired compound with moderate to good yields .

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient synthesis of this compound on an industrial scale.

Chemical Reactions Analysis

1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

    5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom at the 5th position.

    3-Bromo-6-methoxy-2-methylpyridine: A compound with similar structural features but different substitution patterns.

    5-Amino-pyrazoles: Compounds with a pyrazole ring and similar functional groups.

The uniqueness of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

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